

Application Note: Dimethyl 2-Methoxyisophthalate in Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *Dimethyl 2-methoxyisophthalate*

CAS No.: 36727-13-6

Cat. No.: B8689147

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Abstract & Compound Profile

Dimethyl 2-methoxyisophthalate is a specialized aromatic diester used primarily to introduce a "steric lock" into bioactive molecules. Unlike its un-substituted counterpart (dimethyl isophthalate), the 2-methoxy group exerts profound steric pressure on the adjacent carbonyls, forcing them out of planarity with the benzene ring. This atropisomerism-like effect is exploited to pre-organize ligand conformations in metallodrugs and to enhance selectivity in kinase and protease inhibitors by filling hydrophobic pockets (e.g., the nicotinamide pocket of PARP/Tankyrase).

Chemical Profile

Property	Detail
IUPAC Name	Dimethyl 2-methoxybenzene-1,3-dicarboxylate
CAS Number	36727-13-6 (Ester); 1951-38-8 (Parent Acid)
Molecular Weight	224.21 g/mol
Key Structural Feature	Steric Crowding: The C2-Methoxy group is sandwiched between two esters, inhibiting free rotation and resonance planarity.[1][2]
Primary Reactivity	Nucleophilic acyl substitution (slowed by sterics), Desymmetrization (Monohydrolysis), Curtius Rearrangement.

Strategic Applications in Drug Discovery

A. The "Steric Anchor" in Isophthalamides (BACE & Imaging)

The 2-methoxy substituent is not merely a functional group; it is a conformational control element. In the development of BACE1 inhibitors (Alzheimer's disease) and Lanthanide "Antenna" Chelators (Bio-imaging), the 2-methoxy group serves two roles:

- **Conformational Locking:** It forces the amide side chains (derived from the esters) to twist perpendicular to the ring, reducing the entropic penalty of binding to the target protein.
- **Solubility Enhancement:** It disrupts π - π stacking in the solid state, improving the solubility of otherwise flat, hydrophobic aromatic cores.

B. Precursor to 8-Methoxyquinazolin-4-ones (Tankyrase Inhibitors)

This is the most high-value application. 8-Methoxyquinazolin-4-ones are potent inhibitors of Tankyrase (TNKS) and PARP, regulating the Wnt signaling pathway in cancer.

- **The Challenge:** Synthesizing 2-amino-3-methoxybenzoic acid (the direct precursor) is difficult and expensive.

- The Solution: **Dimethyl 2-methoxyisophthalate** is used as a robust starting material. Through desymmetrization (monohydrolysis) followed by a Curtius Rearrangement, one ester is converted to an amine, yielding the anthranilic acid core required for quinazolinone cyclization.

Experimental Protocols

Protocol A: Desymmetrization (Selective Monohydrolysis)

Objective: Convert the diester to 2-methoxy-3-(methoxycarbonyl)benzoic acid. Challenge: The steric bulk of the 2-OMe group makes standard saponification sluggish or prone to over-hydrolysis to the diacid.

Materials:

- **Dimethyl 2-methoxyisophthalate** (1.0 equiv)
- LiOH·H₂O (0.95 equiv - Sub-stoichiometric is key)
- Solvent: THF:MeOH:H₂O (3:1:1)

Step-by-Step Methodology:

- Dissolution: Dissolve **Dimethyl 2-methoxyisophthalate** in the THF/MeOH mixture at 0°C.
- Controlled Addition: Add LiOH dissolved in water dropwise over 1 hour. The low temperature and slow addition prevent the second ester from reacting.
- Monitoring: Monitor via TLC (Hexane/EtOAc 7:3). The mono-acid is more polar than the diester but less polar than the diacid.
- Work-up: Once the starting material is <5%, acidify to pH 3 with 1N HCl. Extract with EtOAc (3x).
- Purification: The crude product contains ~10% diacid. Purify via column chromatography (SiO₂, DCM -> 5% MeOH/DCM) to isolate the mono-ester.

Protocol B: Curtius Rearrangement to Isatoic Anhydride Analog

Objective: Convert the free acid group into an amine (protected or free) to generate the anthranilic scaffold.

Materials:

- Mono-ester from Protocol A (1.0 equiv)
- Diphenylphosphoryl azide (DPPA) (1.1 equiv)
- Triethylamine (TEA) (1.2 equiv)
- tert-Butanol (excess) or Toluene (for isocyanate isolation)

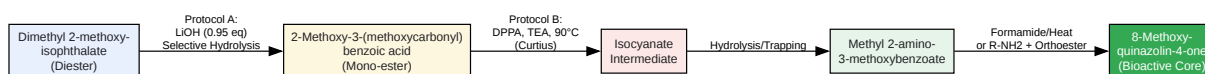
Step-by-Step Methodology:

- Activation: Dissolve the mono-ester in anhydrous Toluene under Nitrogen. Add TEA and DPPA. Stir at RT for 30 min (Acyl azide formation).
- Rearrangement: Heat the mixture to 90°C. Evolution of N₂ gas indicates the formation of the Isocyanate intermediate.
- Trapping (Pathway 1 - Boc Protection): If t-BuOH is present/added, the isocyanate is trapped to form the N-Boc-2-amino-3-methoxybenzoate.
- Cyclization (Pathway 2 - Quinazolinone): To go directly to the quinazolinone, treat the crude isocyanate with an aniline or amine (R-NH₂) followed by cyclodehydration.

Visualized Workflows (Graphviz)

Figure 1: Synthesis of Tankyrase Inhibitor Scaffold

This diagram illustrates the conversion of **Dimethyl 2-methoxyisophthalate** into the bioactive 8-methoxyquinazolinone core.

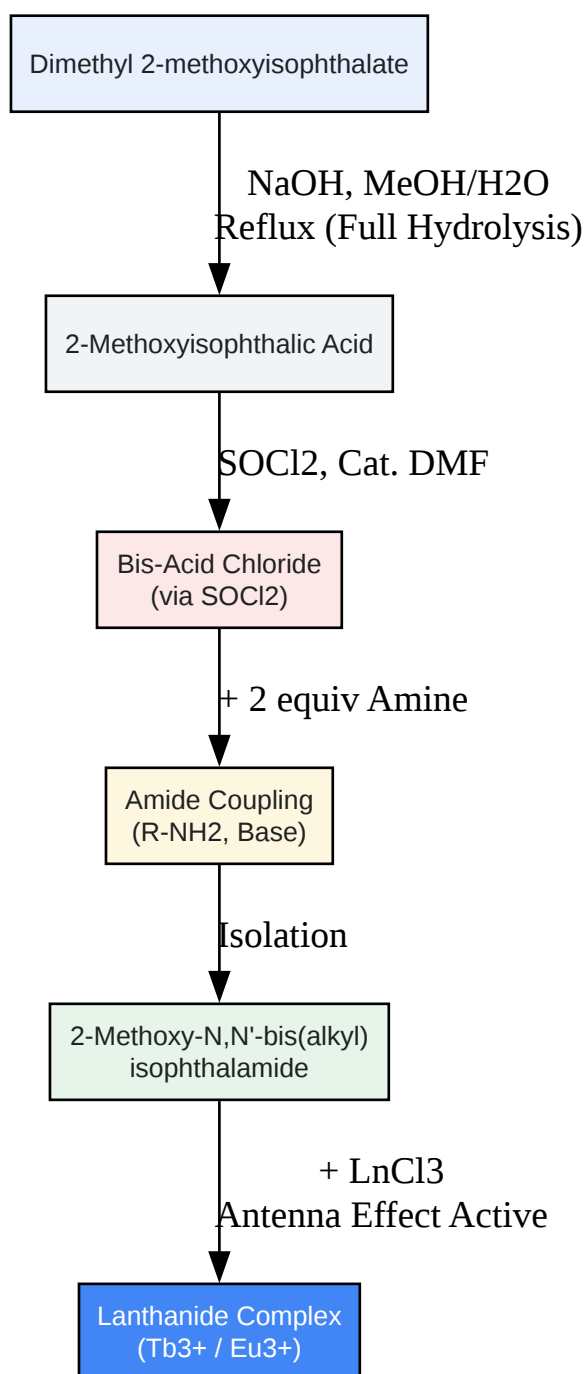


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Caption: Transformation of the diester scaffold into the pharmacologically active 8-methoxyquinazolinone core via desymmetrization and Curtius rearrangement.

Figure 2: Isophthalamide Ligand Construction

This workflow shows the creation of "Antenna" ligands for Lanthanide luminescence, leveraging the steric twist.



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Caption: Synthesis of sterically pre-organized isophthalamide ligands for metal chelation.

Troubleshooting & Optimization

Issue	Root Cause	Expert Solution
Poor Monohydrolysis Selectivity	Reaction too fast; Temperature too high.	Use Pig Liver Esterase (PLE) for enzymatic selectivity, or switch to Ba(OH) ₂ in MeOH which often favors mono-esters due to precipitation of the barium salt.
Low Yield in Amidation	Steric hindrance at C2 blocks nucleophilic attack.	Convert the acid to the Acid Chloride (SOCl ₂) rather than using mild coupling reagents (EDC/HATU). The acid chloride is reactive enough to overcome the steric barrier.
Insolubility of Intermediates	High crystallinity due to symmetry.	Use DCM/DMF mixtures for reactions. The 2-methoxy group improves solubility compared to the H-analog, but intermediates can still be stubborn.

References

- Synthesis and Tankyrase Inhibitory Activity of Quinazolinones
 - Title: Structure-activity relationships of 2-arylquinazolin-4-ones as highly selective and potent inhibitors of the tankyrases.[3]
 - Source: University of B
 - URL:[[Link](#)]
- BACE Inhibitor Development (Isophthalamides)
 - Title: Salicylamide-lanthanide complexes for use as luminescent markers.
- Compound Data & Properties

- Title: 2-Methoxyisophthalic acid (Parent Acid Data).[1][4][5]
- Source: PubChem.[6]
- URL:[[Link](#)]

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